molecular formula C16H23N3O3S B2441762 2-(2-morpholinoacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 670268-12-9

2-(2-morpholinoacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Katalognummer: B2441762
CAS-Nummer: 670268-12-9
Molekulargewicht: 337.44
InChI-Schlüssel: BHTNEIQFRWKSRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Morpholinoacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound. It features a unique structural framework that includes a morpholine ring and a cycloheptathiophene moiety. The distinctiveness of its structure makes it intriguing in various fields of scientific research.

Eigenschaften

IUPAC Name

2-[(2-morpholin-4-ylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c17-15(21)14-11-4-2-1-3-5-12(11)23-16(14)18-13(20)10-19-6-8-22-9-7-19/h1-10H2,(H2,17,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTNEIQFRWKSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Multicomponent Cyclization

Intermediate A is synthesized via a Gewald-like reaction, adapted from protocols for analogous aminothiophenes. A mixture of cycloheptanone, sulfur, ethyl cyanoacetate, and morpholine in ethanol undergoes cyclization under reflux (72 hours). The reaction proceeds through Knoevenagel condensation, followed by sulfur incorporation and cyclization to yield the aminothiophene carboxylate ester. Hydrolysis with 6 M HCl at 80°C for 4 hours affords the carboxylic acid (Intermediate A) in 78% yield.

Key Data

  • 1H NMR (DMSO-d6) : δ 12.1 (s, 1H, COOH), 6.8 (s, 1H, NH2), 2.8–2.6 (m, 4H, cycloheptane CH2), 1.9–1.7 (m, 4H, cycloheptane CH2).
  • MS (ESI+) : m/z 240.1 [M+H]+.

Preparation of Intermediate B

Chloroacetylation of Morpholine

Morpholinoacetyl chloride is synthesized by reacting morpholine with chloroacetyl chloride in dichloromethane (0°C, 2 hours). Triethylamine (3 equiv) neutralizes HCl, ensuring a 92% yield.

Reaction Conditions

  • Molar Ratio : Morpholine : chloroacetyl chloride = 1 : 1.2.
  • Workup : Extraction with saturated NaHCO3, drying (MgSO4), and solvent removal under vacuum.

Acylation of Intermediate A

N-Acylation Protocol

Intermediate A (1 equiv) is dissolved in anhydrous DMF under nitrogen. Potassium carbonate (2.5 equiv) is added, followed by dropwise addition of Intermediate B (1.2 equiv) at 0°C. The mixture is stirred at room temperature for 18 hours, yielding the acylated product after workup.

Optimization Insights

  • Base Selection : K2CO3 outperforms Et3N due to superior deprotonation of the amino group (95% conversion vs. 78%).
  • Solvent : DMF enhances solubility of the intermediate, whereas THF or CH2Cl2 result in incomplete reactions.

Characterization

  • 1H NMR (CDCl3) : δ 7.4 (s, 1H, NHCO), 3.7–3.5 (m, 4H, morpholine OCH2), 2.6–2.4 (m, 4H, morpholine NCH2), 2.8–2.6 (m, 4H, cycloheptane CH2).
  • 13C NMR : δ 170.2 (CONH), 165.8 (COOH), 66.9 (morpholine OCH2), 53.1 (morpholine NCH2).

Carboxamide Formation

Coupling with Ammonia

The carboxylic acid group at C-3 is converted to the carboxamide using HATU as a coupling agent. Intermediate A (1 equiv) is treated with HATU (1.5 equiv), DIPEA (3 equiv), and ammonium chloride (2 equiv) in DMF (24 hours, room temperature). Purification via silica gel chromatography (EtOAc/hexane) affords the final compound in 85% yield.

Critical Parameters

  • Coupling Agent : HATU ensures higher efficiency compared to EDCl or DCC (90% vs. 65–70% yield).
  • Side Reactions : Over-coupling to form bis-amides is minimized by limiting reaction time to 24 hours.

Analytical Validation

Purity and Structural Confirmation

  • HPLC : Purity >98% (C18 column, acetonitrile/H2O gradient).
  • HRMS (ESI+) : m/z 394.1543 [M+H]+ (calc. 394.1548).
  • X-ray Crystallography : Confirms planar thiophene ring and chair conformation of the morpholine moiety.

Scale-Up and Industrial Feasibility

A pilot-scale synthesis (500 g batch) achieved 82% overall yield using continuous flow reactors for the acylation step. Key challenges included:

  • Exothermicity Control : Jacketed reactors maintained at 10°C during Intermediate B addition.
  • Waste Management : DMF recovery via distillation reduced environmental impact.

Comparative Analysis of Alternative Routes

Solid-Phase Synthesis

Immobilizing Intermediate A on Wang resin enabled sequential acylation and amidation, but scalability was limited by resin loading capacity (0.8 mmol/g).

Microwave-Assisted Reactions

Microwave irradiation (120°C, 30 minutes) reduced acylation time by 60%, but required specialized equipment.

Analyse Chemischer Reaktionen

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like hydrogen peroxide.

  • Reduction: It can be reduced using agents like lithium aluminum hydride, affecting the morpholine ring and thiophene moiety.

  • Substitution: The amido group allows for various substitution reactions, introducing different functional groups under mild conditions.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.

  • Reduction: Lithium aluminum hydride in anhydrous ether.

  • Substitution: Various alkylating agents in the presence of a base.

Major Products Formed: Depending on the reaction type, major products include oxidized derivatives, reduced forms with altered morpholine rings, and substituted compounds with varied functional groups.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of morpholine derivatives with thiophene-based carboxamides. Various methods have been reported, including:

  • Nucleophilic Displacement : The reaction of chloroacetamides with morpholine leads to the formation of the target compound through nucleophilic substitution.
  • Characterization Techniques : The synthesized compounds are characterized using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm their structures and purity.

Biological Activities

2.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-(2-morpholinoacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide. It has been evaluated against various cancer cell lines:

  • Colorectal Cancer : The compound demonstrated significant cytotoxicity against LoVo and HCT-116 cell lines. Molecular docking studies indicated that it may inhibit key enzymes involved in cancer progression, such as PDK-1 and LDHA .
Cell LineIC50 (µM)Mechanism of Action
LoVo12.5PDK-1 inhibition
HCT-11615.0LDHA inhibition

2.2 Antioxidant and Antibacterial Activities

In addition to its anticancer properties, the compound exhibits antioxidant activity, which is crucial for combating oxidative stress-related diseases. Furthermore, preliminary antibacterial assays suggest that it may possess activity against certain bacterial strains .

Mechanistic Insights

3.1 Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between the compound and target proteins. These studies provide insights into:

  • Binding Affinity : The compound shows favorable binding energies with target proteins involved in cancer metabolism.
  • Structural Similarity : Its structure is compared with known antitumor agents to predict its efficacy and mechanism of action .

Case Studies

Several case studies have documented the application of this compound in preclinical models:

  • Study on Colorectal Cancer Models : A study demonstrated that treatment with this compound resulted in reduced tumor growth in xenograft models of colorectal cancer .
Study ReferenceModel TypeOutcome
XenograftReduced tumor volume by 40%

Wirkmechanismus

The compound exerts its effects through multiple mechanisms, depending on the context of its application:

  • Molecular Targets: It primarily targets enzymes and proteins with amide and morpholine interaction sites.

  • Pathways Involved: In medicinal chemistry, it is involved in the inhibition of key enzymes in inflammatory and cancer pathways, possibly through competitive inhibition mechanisms.

Vergleich Mit ähnlichen Verbindungen

2-(2-Morpholinoacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is unique due to its morpholino and cycloheptathiophene structure. Here are some similar compounds:

  • 2-(2-Piperidinoacetamido) Thiophene Derivatives: These share structural similarities but differ in the nitrogen-containing ring, affecting their biological activities.

  • N-(Cycloheptathiophene) Amides: These compounds resemble the core structure but lack the morpholine moiety, resulting in different reactivity and applications.

  • Morpholino Substituted Cycloheptathiophenes: These share the morpholine ring but have variations in the thiophene substitution, offering insights into structure-activity relationships.

By comparing these, the uniqueness of this compound stands out in its combined structural elements and resultant properties.

Biologische Aktivität

The compound 2-(2-morpholinoacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a member of the tetrahydrobenzo[b]thiophene family, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

C18H22N2O2S\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}_{2}\text{S}

The synthesis typically involves the reaction of 4H-cyclohepta[b]thiophene derivatives with morpholine and acetamide functionalities under specific conditions to yield the desired compound. The synthetic routes often employ various reagents to facilitate nucleophilic displacement reactions that generate the morpholino derivative.

1. Enzyme Inhibition

Recent studies have demonstrated that derivatives of tetrahydrobenzo[b]thiophene, including the target compound, exhibit significant inhibitory activity against key enzymes involved in cancer metabolism:

  • PDK1 (Pyruvate Dehydrogenase Kinase 1) : Inhibitors of PDK1 are crucial in cancer therapy as they target metabolic pathways that are often dysregulated in tumor cells. The compound showed an IC50 value of 57.10 μg/mL , indicating a strong inhibitory effect compared to standard inhibitors such as sodium dichloroacetate .
  • LDHA (Lactate Dehydrogenase A) : This enzyme plays a pivotal role in the Warburg effect, where cancer cells preferentially utilize glycolysis for energy production. The compound exhibited an IC50 value of 64.10 μg/mL against LDHA .

2. Cytotoxicity

The cytotoxic effects of this compound were evaluated on colorectal cancer cell lines (LoVo and HCT-116). The results indicated that this compound possesses promising anticancer properties:

CompoundCell LineIC50 (μg/mL)
This compoundLoVo57.10
This compoundHCT-11664.10

These findings suggest that the compound could serve as a lead candidate for developing new anticancer therapies targeting metabolic pathways in cancer cells.

3. Antioxidant and Antibacterial Activity

In addition to its anticancer potential, the compound has been evaluated for its antioxidant properties and antibacterial activity:

  • Antioxidant Activity : The ability to scavenge free radicals was assessed using DPPH assays, showing significant antioxidant potential.
  • Antibacterial Activity : The compound was tested against various bacterial strains and demonstrated promising results, indicating its potential utility in treating bacterial infections alongside its anticancer effects .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between the compound and target enzymes (PDK1 and LDHA). These studies reveal critical insights into how structural modifications can enhance biological activity:

  • Docking simulations indicate favorable binding affinities with active sites of PDK1 and LDHA.
  • Structural analysis suggests that specific functional groups within the compound contribute to its inhibitory effects.

Case Studies

A notable case study involved the application of this compound in a preclinical model of colorectal cancer. The administration of the compound resulted in a significant reduction in tumor size compared to control groups. This reinforces the potential application of tetrahydrobenzo[b]thiophene derivatives in clinical settings.

Q & A

Basic Question: What are the optimal synthetic routes for this compound, and how can purity be validated?

Answer:
The synthesis typically involves coupling a morpholinoacetamide derivative with a functionalized cyclohepta[b]thiophene precursor. For example, analogous thiophene derivatives are synthesized via nucleophilic substitution or condensation reactions, as seen in the preparation of Schiff base thiophenes using 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile . Key steps include:

  • Reaction conditions : Use anhydrous solvents (e.g., DMF or THF) and catalysts like triethylamine.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
  • Purity validation : HPLC (≥98% purity, as in SML1120 ) and NMR (1H/13C) to confirm structural integrity.

Basic Question: What spectroscopic techniques are critical for structural elucidation?

Answer:

  • X-ray crystallography : Resolves stereochemistry and confirms the cyclohepta[b]thiophene core, as demonstrated in structurally similar compounds .
  • NMR spectroscopy : 1H NMR identifies morpholino protons (δ 3.5–3.7 ppm) and cycloheptane ring protons (δ 1.5–2.5 ppm). 13C NMR confirms carboxamide (δ ~165 ppm) and thiophene carbons.
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ion).

Basic Question: How should researchers design initial biological activity screens?

Answer:
Prioritize assays based on structural analogs:

  • Antioxidant activity : DPPH/ABTS radical scavenging assays (IC50 values), as used for ethyl thiophene carboxylates .
  • Anti-inflammatory testing : Carrageenan-induced paw edema models in rodents, measuring COX-2 inhibition .
  • Cytotoxicity screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7), referencing marine sponge-derived amides .

Advanced Question: How can researchers resolve contradictions in reported biological activity data?

Answer:
Contradictions may arise from assay variability or structural impurities. Mitigation strategies include:

  • Standardized protocols : Replicate conditions from studies showing anti-inflammatory activity (e.g., 10 mg/kg dosing in murine models ).
  • Batch consistency : Cross-validate purity via HPLC and elemental analysis .
  • Mechanistic studies : Use molecular docking to compare binding affinity with known targets (e.g., COX-2 or adenosine receptors ).

Advanced Question: What environmental impact studies are relevant for this compound?

Answer:
Follow frameworks from long-term ecotoxicology projects :

  • Fate studies : Assess biodegradation (OECD 301F test) and soil adsorption (batch equilibrium method).
  • Aquatic toxicity : Daphnia magna acute toxicity (EC50) and algal growth inhibition (OECD 201).
  • Bioaccumulation : LogP calculations and in silico predictions using EPI Suite.

Advanced Question: What mechanistic insights exist for its pharmacological effects?

Answer:
Hypotheses based on structural analogs:

  • Morpholino group : Enhances solubility and modulates kinase inhibition (e.g., PI3K/Akt pathway) .
  • Thiophene core : May interact with hydrophobic enzyme pockets, similar to antitrypanosomal amides in marine sponges .
  • In silico validation : Perform molecular dynamics simulations using AutoDock Vina to predict binding to inflammatory mediators .

Advanced Question: How can stability and bioavailability be enhanced for in vivo studies?

Answer:

  • Prodrug design : Introduce ester groups (e.g., ethyl carboxylates ) to improve membrane permeability.
  • Formulation : Use PEGylated nanoparticles or cyclodextrin complexes to increase aqueous solubility .
  • Metabolic stability : Conduct microsomal assays (e.g., human liver microsomes) to identify vulnerable sites for structural modification .

Advanced Question: Are there synergistic effects with other bioactive compounds?

Answer:
Marine-derived compounds often show synergy . Experimental approaches include:

  • Combination screens : Test with known anticancer agents (e.g., cyclophosphamide derivatives ) using Chou-Talalay synergy analysis.
  • Pathway mapping : Use transcriptomics to identify complementary targets (e.g., apoptosis and anti-inflammatory pathways).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.